Enprofylline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

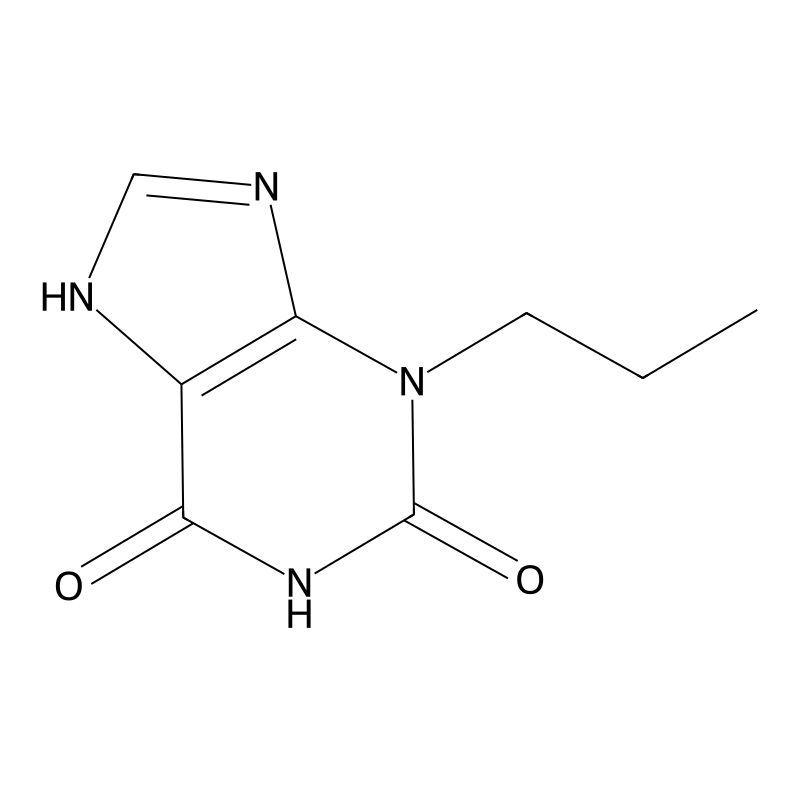

SMILES

solubility

5.68e+00 g/L

Synonyms

Canonical SMILES

Enprofylline (3-propylxanthine) is a highly characterized xanthine derivative utilized extensively as a reference standard and pharmacological tool in respiratory and cardiovascular research. Acting primarily as a competitive, non-selective phosphodiesterase (PDE) inhibitor, it exhibits a distinct pharmacological profile compared to traditional methylxanthines. For procurement and laboratory handling, enprofylline presents as a crystalline solid with reliable solubility in organic solvents such as DMSO (up to 30 mg/mL) and DMF (20 mg/mL), while remaining sparingly soluble in aqueous buffers without co-solvents . Its primary value to technical buyers lies in its ability to deliver potent smooth muscle relaxation without the confounding receptor interactions typical of its structural analogs, making it an essential baseline material for advanced in vitro and in vivo assays .

Procuring common in-class substitutes like theophylline (1,3-dimethylxanthine) or caffeine in place of enprofylline fundamentally compromises mechanistic assays due to off-target receptor binding. While both theophylline and enprofylline are PDE inhibitors, theophylline acts as a potent antagonist at cell surface adenosine receptors at clinically relevant concentrations [1]. This generic substitution introduces severe experimental artifacts, including adenosine-mediated CNS excitation, massive generalized convulsions in animal models, and unintended diuresis[2]. Because enprofylline lacks significant adenosine receptor antagonism, it is uniquely capable of isolating PDE-mediated smooth muscle relaxation from adenosine-driven side effects, making it non-interchangeable for researchers requiring precise pathway decoupling[1].

Elimination of Adenosine-Mediated CNS Toxicity in In Vivo Models

Enprofylline provides a critical advantage in high-dose animal models by eliminating the seizure activity associated with standard xanthines. In comparative in vivo studies using urethane-anaesthetized guinea pigs, theophylline induced massive generalized convulsions leading to death, driven by its potent antagonism of neuronal depressant adenosine receptors[1]. In stark contrast, enprofylline exhibited zero seizure activity even at lethal infused doses, which were approximately twice as large as those of theophylline [1].

| Evidence Dimension | In vivo seizure induction and CNS toxicity |

| Target Compound Data | Enprofylline: Devoid of seizure activity; major behavioral effect at lethal doses is sedation |

| Comparator Or Baseline | Theophylline: Induces massive generalized convulsions |

| Quantified Difference | Complete elimination of seizure activity and ~2x higher lethal dose threshold |

| Conditions | Urethane-anaesthetized guinea pig in vivo infusion models |

Allows researchers to dose significantly higher in PDE inhibition studies without triggering confounding, fatal CNS excitation.

Superior Smooth Muscle Relaxation Potency via PDE Inhibition

Beyond its improved safety profile, enprofylline demonstrates significantly greater efficacy in smooth muscle relaxation assays compared to theophylline. In vitro studies on spontaneously contracting human pregnant myometrium revealed that enprofylline is a highly potent PDE inhibitor with a smooth muscle relaxation IC50 of 30 µM [1]. Under identical assay conditions, theophylline was the least potent PDE inhibitor tested, requiring an IC50 of 665 µM to achieve similar inhibition [1].

| Evidence Dimension | PDE inhibition and smooth muscle relaxation IC50 |

| Target Compound Data | Enprofylline: Relaxation IC50 = 30 µM |

| Comparator Or Baseline | Theophylline: PDE-inhibiting IC50 = 665 µM |

| Quantified Difference | Enprofylline is over 20 times more potent in target tissue relaxation assays |

| Conditions | In vitro spontaneously contracting human pregnant myometrium |

Enables formulators and assay designers to achieve target relaxation responses at much lower concentrations, reducing bulk material requirements and off-target risks.

Decoupling Vasodilation from Diuretic and Metabolic Artifacts

Enprofylline is essential for cardiovascular research where vascular resistance must be modulated without triggering secondary metabolic or renal events. In human double-blind trials, both enprofylline (at 2.7 mg/L) and theophylline (at 12.5 mg/L) successfully lowered forearm arterial resistance by 43% and 37%, respectively [1]. However, unlike theophylline, enprofylline achieved this vasodilation without producing theophylline-like diuretic effects, gastric secretory effects, or the release of free fatty acids [2].

| Evidence Dimension | Forearm arterial resistance reduction vs. secondary metabolic effects |

| Target Compound Data | Enprofylline: -43% resistance; no diuresis or free fatty acid release |

| Comparator Or Baseline | Theophylline: -37% resistance; triggers diuresis and fatty acid release |

| Quantified Difference | Equivalent vasodilation achieved without renal or metabolic confounding factors |

| Conditions | Steady-state concentration human trials (Enprofylline 2.7 mg/L vs Theophylline 12.5 mg/L) |

Crucial for cardiovascular procurement, as it allows researchers to isolate pure hemodynamic responses from renal and metabolic variables.

Mechanistic Decoupling in Respiratory Pharmacology

Because enprofylline provides potent bronchodilation without antagonizing adenosine receptors, it is the premier reference compound for isolating PDE-mediated airway relaxation pathways. Researchers procure enprofylline to serve as a negative control for adenosine binding while acting as a positive control for smooth muscle relaxation in asthma and COPD models [1].

High-Dose In Vivo Toxicity and Efficacy Modeling

In preclinical animal testing where standard methylxanthines cause fatal seizures at high doses, enprofylline is selected to safely evaluate the upper limits of PDE inhibition. Its lack of CNS-excitatory effects allows toxicologists and pharmacologists to establish wider therapeutic windows in vivo without the interference of massive generalized convulsions[2].

Isolated Cardiovascular Hemodynamic Assays

Enprofylline is uniquely suited for cardiovascular studies requiring the measurement of arterial resistance and vasodilation without secondary renal interference. By utilizing enprofylline, investigators can accurately model blood pressure reduction and heart rate modulation without triggering the diuresis or free fatty acid release typically induced by theophylline [3].

References

- [1] Laursen LC, et al. Comparison between theophylline and an adenosine non-blocking xanthine in acute asthma. ERS Publications.

- [2] Persson CG, Erjefält I, Karlsson JA. Seizure activity in animals given enprofylline and theophylline, two xanthines with partly different mechanisms of action. PubMed.

- [3] Conradson TB, et al. Cardiovascular effects of enprofylline and theophylline. PubMed.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.33 (LogP)

-0.2

Appearance

Melting Point

287 - 289 °C

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE [HSA:10846 27115 50940 5136 5137 5138 5139 5140 5141 5142 5143 5144 5150 5151 5153 8622] [KO:K18438 K18436 K13298 K13755 K18283 K19021 K13296 K13293 K18437]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Wikipedia

Biological Half Life

Dates

Possible involvement of organic anion and cation transporters in renal excretion of xanthine derivatives, 3-methylxanthine and enprofylline

Masayuki Nadai, Miki Kato, Hideo Yoshizumi, Masao Kimura, Shunsuke Kurono, Fumie Abe, Hiroko Saito, Takaaki HasegawaPMID: 17897683 DOI: 10.1016/j.lfs.2007.07.032

Abstract

Whether organic anion and cation transporters are involved in the renal excretion of xanthine derivatives, 3-methylxanthie and enprofylline, remains unclear. In this study, we have investigated the effects of typically predominant substrates for organic anion and cation transporters on the tubular secretion of 3-methylxanthine and enprofylline in rats. In the renal clearance experiments using typical substrates for organic anion transporters, probenecid and p-aminohippurate, probenecid (20 mg/kg), but not p-aminohippurate (100 mg/kg), significantly decreased the renal clearance and clearance ratio of 3-methylxanthine and enprofylline. The typical substrates for organic cation transport systems, tetraethylammonium (30.6 mg/kg) and cimetidine (50 or 100 mg/kg), significantly decreased the renal clearance and clearance ratio of 3-methylxanthine and enprofylline. These results suggest that the renal secretory transport of 3-methylxanthine and enprofylline are mediated by probenecid-, cimetidine- and tetraethylammonium-sensitive transport systems. Uric acid, an organic anion, significantly inhibited the renal secretion of 3-methylxanthine, but not enprofylline, suggesting that the renal tubular transport of 3-methylxanthine is also mediated via uric acid-sensitive transport system. These findings suggest the possibility that both organic anion and cation transporters are, at least, involved in the renal tubular transport of 3-methylxanthine and enprofylline in rats.Theophylline inhibits the differentiation of human monocyte into dendritic cell potentially via adenosine receptor antagonism

K Yasui, Y Kondo, T Wada, M Yashiro, M Tsuge, T MorishimaPMID: 20085598 DOI: 10.1111/j.1365-2222.2009.03365.x

Abstract

Theophylline has an anti-inflammatory action that may account for its clinical effectiveness in the reduction of inflammatory cells in the airways. Dendritic cells (DCs) are professional antigen-presenting cells, capable of priming naïve T cells, and play key roles in the activation of immune responses in asthma.The purpose of this study was to investigate the effects of theophylline on human monocyte differentiation into DCs and whether this involved antagonism of adenosine receptors.

Peripheral human blood monocytes were cultured in the presence of granulocyte/macrophage-colony stimulating factor and IL-4 to induce DC differentiation. The cells were incubated with theophylline, KF17837 (a selective A2a receptor antagonist) and enprofylline (A2b receptor antagonist) and co-incubated with selective adenosine A1 and A2a receptor agonists, a phosphodiesterase inhibitor (rolipram) and adenosine deaminase (ADA) to determine their effects on DC differentiation. In addition, depletion of adenosine receptors by small interfering RNA (siRNA) was also examined.

Monocytes differentiated into myeloid DCs in the culture system. The number of DCs was remarkably reduced by 60-70% when theophylline was administered at a therapeutic concentration. This effect was concentration-dependently exacerbated, was partly mediated by cellular apoptosis and was effectively reversed by the addition of the A1 agonists [2-chloro-N(6)-cyclopentyladenosin, N(6)-cyclohexyladenosine, and N-ethylcarboxamidoadenosine (NECA)] or the A2a agonist (CGS-21680, NECA). The depletion of the adenosine A1 receptor by siRNA and addition of ADA remarkably reduced DC differentiation. Meanwhile, both enprofylline and rolipram had little effect.

Our findings suggest that the adenosine A1 (and possibly coordinated with A2a) receptors contribute to DC differentiation and survival. These findings provide further evidence that theophylline has an anti-inflammatory action in bronchial asthma.

Purinergic substances promote murine keratinocyte proliferation and enhance impaired wound healing in mice

Michael Braun, Karin Lelieur, Manfred KietzmannPMID: 16630104 DOI: 10.1111/j.1743-6109.2006.00105.x

Abstract

As membrane-bound receptors for adenosine, purines, and pyrimidines, purinoceptors are expressed in nearly all cell types throughout the mammalian organism. Previous studies showed that purinoceptors are involved in the regulation of proliferation and differentiation of most target cells. The present study was performed to elucidate their role in keratinocyte proliferation and wound healing. The expression of the mRNA of several adenosine and P2Y receptors was shown in the immortalized murine keratinocyte cell line MSC-P5 and primary cultured keratinocytes of four different mouse strains. The nonselective adenosine receptor agonist 5'-(N-ethyl)-carboxamidoadenosine enhanced the growth of MSC-P5 cells in vitro via the A2B receptor. The proliferative stimulus of adenosine triphosphate and uridine triphosphate on this cell line was mediated by the P2Y2 receptor. The mitogenic effect of the purinergic substances was inhibited by simultaneous treatment with respective antagonists. Studies in a mouse model of dexamethasone-induced impaired wound healing showed the in vivo efficacy of the purinoceptor agonists. These studies confirm that pharmacological actions via purinoceptors offer an intriguing possibility in the treatment of impaired wound healing. Nevertheless, further investigations are needed to elucidate fully the role of purinergic mechanisms involved in wound healing.Enprofylline protects motor neurons from in vitro excitotoxic challenge

Jelena Mojsilovic-Petrovic, Amrita Arneja, Robert G KalbPMID: 16909021 DOI: 10.1159/000089621

Abstract

The death of motor neurons in amyotrophic lateral sclerosis (ALS) is believed to result, in part, from unrestrained activation of glutamate receptors (excitotoxicity). In some in vitro models, excitotoxic death only occurs if motor neurons develop in the presence of the growth factor, brain-derived neurotrophic factor (BDNF).Since the increased vulnerability of motor neurons evoked by BDNF is mediated by activation of TrkB, we sought to identify pharmacological agents that can block this pathway. Adenosine receptors are known to transactivate Trk receptors, leading us to examine the effects of manipulating of adenosine receptor signaling on Trk signaling and excitotoxic sensitivity.

Spinal cord cultures were treated with adenosine receptor agonists and antagonists. The biochemical effects on Trk signaling and excitotoxic motor neuron death were examined.

We show here that adenosine A(2a) antagonists can reduce activation of Trk receptors and are neuroprotective. Conversely, activating adenosine A(2a) receptors in the absence of BDNF signaling makes motor neurons vulnerable to excitotoxic challenge.

Selective, high-affinity adenosine A(2a) antagonists merit consideration as therapeutic agents for the treatment of ALS.

Efficacy and safety profile of xanthines in COPD: a network meta-analysis

Mario Cazzola, Luigino Calzetta, Peter J Barnes, Gerard J Criner, Fernando J Martinez, Alberto Papi, Maria Gabriella MateraPMID: 29720510 DOI: 10.1183/16000617.0010-2018

Abstract

Theophylline can still have a role in the management of stable chronic obstructive pulmonary disease (COPD), but its use remains controversial, mainly due to its narrow therapeutic window. Doxofylline, another xanthine, is an effective bronchodilator and displays a better safety profile than theophylline. Therefore, we performed a quantitative synthesis to compare the efficacy and safety profile of different xanthines in COPD.The primary end-point of this meta-analysis was the impact of xanthines on lung function. In addition, we assessed the risk of adverse events by normalising data on safety as a function of person-weeks. Data obtained from 998 COPD patients were selected from 14 studies and meta-analysed using a network approach.The combined surface under the cumulative ranking curve (SUCRA) analysis of efficacy (change from baseline in forced expiratory volume in 1 s) and safety (risk of adverse events) showed that doxofylline was superior to aminophylline (comparable efficacy and significantly better safety), bamiphylline (significantly better efficacy and comparable safety), and theophylline (comparable efficacy and significantly better safety).Considering the overall efficacy/safety profile of the investigated agents, the results of this quantitative synthesis suggest that doxofylline seems to be the best xanthine for the treatment of COPD.Regional differences in the adenosine A(2) receptor-mediated modulation of contractions in rat vas deferens

Carmen Diniz, Sandra Leal, Jorge GonçalvesPMID: 12559381 DOI: 10.1016/s0014-2999(02)02926-6

Abstract

Adenosine receptors involved in modulation of contractions were characterized in the bisected rat vas deferens by combining pharmacological and immunohistochemical approaches. In both portions, noradrenaline-elicited contractions were enhanced by the adenosine A(1) receptor agonist N(6)-cyclopentyladenosine (CPA), and inhibited by the non-selective adenosine receptor agonist 5'-N-ethylcarboxamidoadenosine (NECA) in the presence of the adenosine A(1) receptor antagonist 1,3-dipropyl-8-cyclopentyl-l,3-dipropylxanthine (DPCPX). The adenosine A(2A) receptor agonist 2-p-(2-carboxyethyl)phenethyl-amino-5'-N-ethylcarboxamidoadenosine (CGS 21680) also inhibited noradrenaline-elicited contractions but only in the prostatic portion. Contractions elicited by the stable ATP analogue alpha,beta-methyleneATP (alpha,beta-MeATP) were inhibited only by NECA in the presence of DPCPX and only in the prostatic portion. This study provides functional evidence for the presence, in both portions of the rat vas deferens, of an adenosine A(1) receptor-mediated enhancement and of an adenosine A(2) receptor-mediated inhibition of contractions. The latter effect is mediated by both A(2A) and A(2B) subtypes in the prostatic portion but only by the A(2B) subtype in the epididymal portion. This regional variation is supported by the immunohistochemical results that revealed an adenosine A(2A) receptor immunoreactivity not co-localized with nerve fibres more abundant in the prostatic than in the epididymal portion.Inhibition of human mast cell activation with the novel selective adenosine A(2B) receptor antagonist 3-isobutyl-8-pyrrolidinoxanthine (IPDX)(2)

I Feoktistov, E M Garland, A E Goldstein, D Zeng, L Belardinelli, J N Wells, I BiaggioniPMID: 11705449 DOI: 10.1016/s0006-2952(01)00765-1

Abstract

The antiasthmatic drug enprofylline was the first known selective, though not potent, A(2B) antagonist. On the basis of structure-activity relationships (SARs) of xanthine derivatives, we designed a novel selective adenosine A(2B) receptor antagonist, 3-isobutyl-8-pyrrolidinoxanthine (IPDX), with potency greater than that of enprofylline. IPDX displaced [3H]ZM241385 ([3H]4-(2-[7-amino-2-(2-furyl)[1,2,4]triazolo[2,3-a]-[1,3,5]triazin-5-ylamino]ethyl)phenol) from human A(2B) adenosine receptors with a K(i) value of 470 +/- 2 nM and inhibited A(2B)-dependent cyclic AMP (cAMP) accumulation in human erythroleukemia (HEL) cells with a K(B) value of 625 +/- 71 nM. We found that IPDX was more selective than enprofylline toward human A(2B) receptors. It was 38-, 55-, and 82-fold more selective for human A(2B) than for human A(1) (K(i) value of 24 +/- 8 microM), human A(2A) (K(B) value of 36 +/- 8 microM), and human A(3) (K(i) value of 53 +/- 10 microM) adenosine receptors, respectively. IPDX inhibited NECA (5'-N-ethylcarboxamidoadenosine)-induced interleukin-8 secretion in human mast cells (HMC-1) with a potency close to that determined for A(2B)-mediated cAMP accumulation in HEL cells, thus confirming the role of A(2B) adenosine receptors in mediating human mast cell activation. Since adenosine triggers bronchoconstriction in asthmatic patients through human mast cell activation, IPDX may become a basis for the development of new antiasthmatic drugs with improved properties compared with those of enprofylline. Our data demonstrate that IPDX can be used as a tool to differentiate between A(2B) and other adenosine receptor-mediated responses.Adenosine receptor antagonists and retinal neovascularization in vivo

R P Mino, P E Spoerri, S Caballero, D Player, L Belardinelli, I Biaggioni, M B GrantPMID: 11726639 DOI:

Abstract

The role of adenosine receptor (AdoR) antagonists in human retinal endothelial cell function in vitro has previously been determined. In this study, efficacy of AdoR antagonist administration in reducing retinal neovascularization was examined in a mouse pup model of oxygen-induced retinopathy.A previously described model of oxygen-induced retinal neovascularization in newborn mouse pups was used to examine the effect of various AdoR antagonists on neovascularization. The nonselective AdoR antagonist xanthine amine congener (XAC), the A(2A)-selective antagonist ZM241385, the A(2B)-selective antagonists 3-N-propylxanthine (enprofylline) and 3-isobutyl-8-pyrrolidinoxanthine (IPDX), and the A(1)-selective antagonist cyclopentyl-1,3-dipropylxanthine (CPX) were used. After the hyperoxia exposure the animals received daily intraperitoneal injections of pharmacologically relevant doses of AdoR antagonists for 5 days. Control animals received vehicle (0.1% dimethyl sulfoxide [DMSO]) alone. The animals were then killed and perfused with fluorescein-dextran. Wholemounts of retinas from one eye were prepared and examined, whereas the retinas of the contralateral eye were embedded, sectioned, and stained for counting neovascular nuclei extending beyond the internal limiting membrane into the vitreous.

Angiography of wholemount retinas showed reduction of neovascular tufts in animals treated with selective A(2B) AdoR antagonists. Quantification of the extraretinal neovascular nuclei showed that only animals treated with XAC, enprofylline, or IPDX showed a significant reduction in retinal neovascularization. By contrast, neither CPX nor ZM241385 had an effect on neovascularization.

The A(2B)-selective AdoR antagonists inhibited oxygen-induced retinal neovascularization in vivo and may provide a basis for developing pharmacologic therapies for the treatment of proliferative retinopathies.

Antioxidant and radical scavenging properties of 8-oxo derivatives of xanthine drugs pentoxifylline and lisofylline

V B Bhat, K M MadyasthaPMID: 11700041 DOI: 10.1006/bbrc.2001.5922

Abstract

The antioxidant and radical scavenging properties of 8-oxo derivatives of pentoxifylline, lisofylline, enprofylline (3-propyl xanthine), and 1,7-dimethyl enprofylline were studied in vitro. The results show that 8-oxopentoxifylline and 8-oxolisofylline are significantly better hydroxyl and peroxyl radical scavengers and more potent inhibitors of t-butylhydroperoxide-induced lipid peroxidation in human erythrocyte membranes than the parent drugs. The hydroxyl radical scavenging property of 8-oxoenprofylline and its analogue 1,7-dimethyl-8-oxoenprofylline is marginally better than their corresponding xanthines. Interestingly, 1,7-dimethyl-8-oxoenprofylline is an effective inhibitor of lipid peroxidation whereas enprofylline, 1,7-dimethylenprofylline, and 8-oxoenprofylline exhibit significantly less activity. All the 8-oxo derivatives tested are better hydroxyl radical scavengers than uric acid, a natural antioxidant and a free radical scavenger in humans. The rate constant for the reaction between 8-oxopentoxifylline and hydroxyl radical is 1.6-4.2 x 10(10) M(-1) s(-1) which is comparable to that of dimethyl sulfoxide (1.4-1.6 x 10(10) M(-1) s(-1)) and better than that of mannitol (1.9-2.5 x 10(9) M(-1) s(-1)), the known hydroxyl radical scavengers. Both 8-oxo pentoxifylline (IC(50), 1.8 +/- 0.08 microM) and 8-oxolisofylline (IC(50), 2.2 +/- 0.13 microM) are as efficient peroxyl radical scavengers as uric acid (IC(50), 1.9 +/- 0.05 microM). The results presented clearly indicate that the anti-inflammatory property of pentoxifylline and lisofylline is exerted more through their 8-oxo derivatives than through the parent drugs.Adenosine-mediated hypotension in in vivo guinea-pig: receptors involved and role of NO

P Nieri, E Martinotti, V Calderone, M C BreschiPMID: 11606314 DOI: 10.1038/sj.bjp.0704301

Abstract

1. Adenosine produced a biphasic lowering of the mean BP with a drastic bradycardic effect at the highest doses. The first phase hypotensive response was significantly reduced by the nitric oxide (NO) synthase inhibitor L-NAME. 2. The A(2a)/A(2b) agonist NECA produced hypotensive and bradycardic responses similar to those elicited by adenosine, which were not significantly modified by the A(2b) antagonist enprofylline. 3. The A(2a) agonist CGS 21680 did not significantly influence basal HR while induced a hypotensive response antagonized by the A(2a) selective antagonist ZM 241385, and reduced by both L-NAME and the guanylate cyclase inhibitor methylene blue. 4. The A(1) agonist R-PIA showed a dose-dependent decrease in BP with a drastic decrease in HR at the highest doses. The A(1) selective antagonist DPCPX significantly reduced the bradycardic activity and also the hypotensive responses obtained with the lowest doses while it increased those obtained with the highest ones. 5. The A(1)/A(3) agonist APNEA, in the presence of the xanthinic non-selective antagonist 8-pSPT, maintained a significant hypotensive, but not bradycardic, activity, not abolished by the histamine antagonist diphenhydramine. 6. The selective A(3) agonist IB-MECA revealed a weak hypotensive and bradycardic effect, but only at the highest doses. 7. In conclusion, in the systemic cardiovascular response to adenosine two major components may be relevant: an A(2a)- and NO-mediated hypotension, and a bradycardic effect with a consequent hypotension, via atypical A(1) receptors. Finally, an 8-pSPT-resistant hypotensive response not attributable to A(3) receptor-stimulation or to release of histamine by mastocytes or other immune cells was observed.Explore Compound Types